A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile
A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 208665-95-6[1]
Introduction: A Versatile Intermediate in Modern Medicinal Chemistry
3-Bromo-4-isobutoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-Bromo-4-isobutoxybenzonitrile, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-isobutoxybenzonitrile is essential for its effective use in research and development. The table below summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 208665-95-6 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | Colorless to light yellow crystals or solid | [1] |
| Melting Point | 76-80 °C | [1] |
| Boiling Point | ~315-316 °C (Predicted: 319.4 ± 22.0 °C) | [1] |
| Solubility | Soluble in ethanol, ether, chloroform, and other organic solvents. Low solubility in water. | [1][2] |
| Density | 1.36 g/cm³ (Predicted) | [1] |
Synthesis of 3-Bromo-4-isobutoxybenzonitrile: A Two-Step Approach
The most common and efficient synthesis of 3-Bromo-4-isobutoxybenzonitrile commences with the commercially available 4-hydroxybenzonitrile. The process involves two key transformations: a regioselective bromination followed by a Williamson ether synthesis.
Step 1: Regioselective Bromination of 4-Hydroxybenzonitrile
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading to the formation of 3-bromo-4-hydroxybenzonitrile.
Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile [3]
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To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).
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With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature below 10 °C.
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Maintain the reaction temperature for 10 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature.
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Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong stirring.
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Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield: 88.2%).
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.
Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzonitrile [3]
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In a flask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for 30 minutes.
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Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol) to the mixture.
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Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.
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After completion, filter the hot mixture and concentrate two-thirds of the organic layer under reduced pressure.
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Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.
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Filter the mixture to yield 3-bromo-4-isobutoxybenzonitrile as a light yellow solid (yield: 89.3%).
Application in Drug Development: The Synthesis of Febuxostat
A primary application of 3-Bromo-4-isobutoxybenzonitrile is its use as a key intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3] In this synthesis, the nitrile group of 3-Bromo-4-isobutoxybenzonitrile is converted to a thioamide, which then undergoes cyclization to form the thiazole ring of Febuxostat.
The subsequent step in the synthesis involves the thioamidation of 3-bromo-4-isobutoxybenzonitrile.[3]
Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide [3]
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To a solution of 3-bromo-4-isobutoxybenzonitrile (6.33 g, 24.92 mmol) in N,N-dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).
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Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room temperature for 10 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30 minutes.
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Filter the mixture to obtain the crude product.
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Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-isobutoxybenzothioamide as a light solid (yield: 62.5%).
This thioamide is then a precursor for the construction of the thiazole ring system present in Febuxostat.
Safety and Handling
3-Bromo-4-isobutoxybenzonitrile is considered to be toxic to a certain extent.[1] Appropriate safety precautions should be taken when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.
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Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.[2]
For comprehensive safety information, it is recommended to consult a full Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Bromo-4-isobutoxybenzonitrile is a strategically important intermediate with well-defined synthetic pathways and significant applications in the pharmaceutical industry. Its value is particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its unique combination of functional groups. The synthetic protocols outlined in this guide, based on established literature, provide a solid foundation for researchers and drug development professionals working with this versatile compound. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the discovery and development of new chemical entities.
References
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3-bromo-4-isobutoxy-benzonitrile - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
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3-Bromo-4-Isobutoxy-Benzonitrile - Methylamine Supplier. (n.d.). Retrieved January 5, 2026, from [Link]
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A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. (2010, December 29). Retrieved January 5, 2026, from [Link]
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3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (2018, August 29). Retrieved January 5, 2026, from [Link]
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Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved January 5, 2026, from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 5, 2026, from [Link]
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Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 5, 2026, from [Link]
